![molecular formula C15H13N3O4 B2969268 3-(3-(2,4-Dioxooxazolidin-3-yl)pyrrolidine-1-carbonyl)benzonitrile CAS No. 2034240-37-2](/img/structure/B2969268.png)
3-(3-(2,4-Dioxooxazolidin-3-yl)pyrrolidine-1-carbonyl)benzonitrile
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Overview
Description
“3-(3-(2,4-Dioxooxazolidin-3-yl)pyrrolidine-1-carbonyl)benzonitrile” is a chemical compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for treating human diseases .
Synthesis Analysis
The synthesis of compounds like “this compound” often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . Another approach is the functionalization of preformed pyrrolidine rings . The exact synthesis process for this specific compound is not detailed in the available resources.Molecular Structure Analysis
The structure of “this compound” includes a pyrrolidine ring, which is a saturated five-membered ring with one nitrogen atom . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Scientific Research Applications
Synthesis and Corrosion Inhibition Applications
One study delves into the synthesis and evaluation of new long alkyl side chain acetamide, isoxazolidine, and isoxazoline derivatives as corrosion inhibitors. These compounds were synthesized through 1,3-dipolar cycloaddition reactions and tested for their corrosion prevention efficiencies in acidic and mineral oil mediums. The best inhibition was generally observed at 50 ppm inhibitor concentration in the acidic medium, showing promising inhibition efficiencies (Yıldırım & Cetin, 2008) Yıldırım & Cetin, 2008.
Reactivity and Synthetic Applications
Research has been conducted on the reactivity of 1,3-dipoles with this compound, leading to the synthesis of pyrroline and pyrrolidine derivatives. These processes involve photochemical generation from precursors, demonstrating the compound's utility in creating diverse chemical structures through ring opening, loss of SO2, and hydrogenation, offering pathways to novel nitrile and ethoxy derivatives (Fischer & Schneider, 1983) Fischer & Schneider, 1983.
Another aspect of scientific research is the asymmetric synthesis of 2-substituted and 2,5-disubstituted pyrrolidines from related precursors. Novel chiral pyrrolidine synthons react with various organometallic reagents, highlighting the compound's importance in stereoselective synthesis (Katritzky et al., 1999) Katritzkyetal.,1999.
Novel Compound Creation and Characterization
Further investigations include the synthesis and characterization of novel compounds, such as polyimides derived from pyridine-containing aromatic dianhydride monomers. These studies explore the properties of materials created from similar chemical structures, focusing on their solubility, thermal stability, and mechanical properties, which could be relevant for materials science applications (Wang et al., 2006) Wangetal.,2006.
Future Directions
The future directions for “3-(3-(2,4-Dioxooxazolidin-3-yl)pyrrolidine-1-carbonyl)benzonitrile” and similar compounds could involve further optimization to improve their biological activity . The pyrrolidine scaffold is a versatile structure in drug discovery, and continued research in this area could lead to the development of new compounds with different biological profiles .
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have bioactive molecules with target selectivity .
Biochemical Pathways
The pyrrolidine ring and its derivatives have been associated with various biological activities .
Result of Action
Compounds with a pyrrolidine ring have been associated with various biological activities .
Action Environment
The chemical complexity and the globular three-dimensional shape of compounds with a pyrrolidine ring offer more opportunities to improve druggability by modifying parameters such as solubility, lipophilicity, and other adme properties .
properties
IUPAC Name |
3-[3-(2,4-dioxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carbonyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4/c16-7-10-2-1-3-11(6-10)14(20)17-5-4-12(8-17)18-13(19)9-22-15(18)21/h1-3,6,12H,4-5,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOEXDCDTBWBWKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)COC2=O)C(=O)C3=CC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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